(Z)-5-([1,1'-Biphenyl]-4-ylmethylene)-2-thioxoimidazolidin-4-one
Description
(Z)-5-([1,1'-Biphenyl]-4-ylmethylene)-2-thioxoimidazolidin-4-one is a heterocyclic compound characterized by a thioxoimidazolidinone core fused with a biphenyl-substituted benzylidene group. The compound is synthesized via condensation reactions between 2-thiohydantoin and substituted aldehydes under catalytic conditions, often employing microwave irradiation or ethanol with bases like sodium ethoxide for optimal yields . Characterization typically involves nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) to confirm stereochemistry (Z-configuration) and purity .
Properties
Molecular Formula |
C16H12N2OS |
|---|---|
Molecular Weight |
280.3 g/mol |
IUPAC Name |
(5Z)-5-[(4-phenylphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C16H12N2OS/c19-15-14(17-16(20)18-15)10-11-6-8-13(9-7-11)12-4-2-1-3-5-12/h1-10H,(H2,17,18,19,20)/b14-10- |
InChI Key |
UAZMIIFYCBZBAB-UVTDQMKNSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)/C=C\3/C(=O)NC(=S)N3 |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C=C3C(=O)NC(=S)N3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-5-([1,1’-Biphenyl]-4-ylmethylene)-2-thioxoimidazolidin-4-one typically involves the condensation of 4-biphenylcarboxaldehyde with 2-thioxoimidazolidin-4-one under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction. The reaction mixture is then heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
While specific industrial production methods for (Z)-5-([1,1’-Biphenyl]-4-ylmethylene)-2-thioxoimidazolidin-4-one are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and base concentration, to maximize yield and purity. Additionally, continuous flow reactors could be employed to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(Z)-5-([1,1’-Biphenyl]-4-ylmethylene)-2-thioxoimidazolidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the thioxo group can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The biphenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran under inert atmosphere.
Substitution: Nitric acid, halogens (chlorine, bromine); reactions are conducted in the presence of a catalyst such as sulfuric acid or iron(III) chloride.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Corresponding thiols or alcohols
Substitution: Nitro or halogenated derivatives of the biphenyl group
Scientific Research Applications
(Z)-5-([1,1’-Biphenyl]-4-ylmethylene)-2-thioxoimidazolidin-4-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of (Z)-5-([1,1’-Biphenyl]-4-ylmethylene)-2-thioxoimidazolidin-4-one involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed antimicrobial or anticancer effects. The biphenyl group can interact with hydrophobic pockets in proteins, while the thioxoimidazolidinone moiety can form hydrogen bonds or coordinate with metal ions, influencing the compound’s activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight structural, synthetic, and functional differences between (Z)-5-([1,1'-Biphenyl]-4-ylmethylene)-2-thioxoimidazolidin-4-one and analogous compounds:
Table 1: Key Comparisons of Imidazolidinone Derivatives
Structural and Functional Insights
Core Modifications: The thioxoimidazolidinone core in the target compound contrasts with thiazol-4-one derivatives (e.g., compounds in ), which exhibit antimicrobial rather than kinase-related activity. The imidazolidinone scaffold generally favors kinase inhibition due to its planar geometry and hydrogen-bonding capacity . Substitution at the benzylidene position significantly alters bioactivity. For example, biphenyl groups enhance thermal stability and mesomorphic behavior (liquid crystal applications) , while methoxy/hydroxy groups (as in ) improve anticancer efficacy through kinase pathway modulation.
Synthetic Efficiency: Microwave-assisted synthesis (e.g., ) reduces reaction time for heteroaromatic derivatives compared to traditional methods used for biphenyl analogs. Catalytic sodium ethoxide is critical for achieving high yields in thiazol-4-one derivatives , whereas biphenyl imidazolidinones may require biphenyl aldehyde precursors and extended reaction times .
Biological Activity :
- Antiparasitic Activity : Fluorine and nitro substituents (e.g., ) increase electronegativity, enhancing tegument-disrupting effects in S. mansoni. The biphenyl analog’s larger aromatic system may reduce solubility, limiting parasitic uptake.
- Anticancer Activity : Methoxy and hydroxy groups in improve cellular uptake and target binding, whereas the biphenyl group’s hydrophobicity may limit bioavailability despite its thermal stability.
Thermal and Mesomorphic Properties :
- Biphenyl derivatives exhibit broad nematogenic temperature ranges and enantiotropic nematic phases due to extended conjugation, as confirmed by DFT calculations . Thiazol-4-one and simpler benzylidene analogs lack these properties, prioritizing bioactivity over material science applications.
Critical Analysis of Contradictory Evidence
- Role of Biphenyl Moiety : While emphasizes the biphenyl group’s contribution to thermal stability and mesomorphism, and focus on smaller substituents (e.g., methoxy, fluoro) for biological efficacy. This suggests a trade-off between structural robustness and pharmacokinetic optimization.
- Synthetic Priorities : Evidence advocates microwave-assisted methods for efficiency, whereas rely on conventional catalysis, highlighting context-dependent synthetic strategies.
Biological Activity
(Z)-5-([1,1'-Biphenyl]-4-ylmethylene)-2-thioxoimidazolidin-4-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, efficacy, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical formula: C17H13NOS2. It features a thioxoimidazolidinone core, which is known for its diverse biological properties. The biphenyl moiety contributes to its lipophilicity and potential interactions with biological targets.
Research indicates that this compound exhibits inhibitory effects on specific proteins involved in immune responses. Notably, studies have shown that derivatives of 2-thioxoimidazolidin-4-one can inhibit the lytic activity of perforin, a protein critical for the cytotoxic function of natural killer (NK) cells and cytotoxic T lymphocytes.
Key Findings:
- Inhibition of perforin was observed at low concentrations (≤2.5 μM), demonstrating the compound's potency without toxicity to immune cells .
- Structure-activity relationship studies revealed that variations in the substituents on the biphenyl ring significantly affect the inhibitory activity against perforin .
Structure-Activity Relationships (SAR)
The efficacy of this compound can be attributed to its structural components. The following table summarizes key findings from SAR studies:
| Substituent Type | Position | Activity (IC50 μM) | Notes |
|---|---|---|---|
| Halogen | 4 | 0.79 | Strong inhibitory activity |
| Methyl | 3 | Not active | No detectable activity |
| Carboxamide | 3 | 0.79 | Most potent among carboxamide derivatives |
| Electron-withdrawing | Various | 1.15 - 1.69 | Enhanced activity with specific groups |
Case Studies and Research Findings
A notable study explored a series of 5-arylidene-2-thioxoimidazolidin-4-one derivatives, including this compound. The study aimed to identify compounds with improved solubility and potency compared to existing inhibitors.
Results:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
